Indeno[2,1-b]pyrrole
Description
Structure
2D Structure
Properties
CAS No. |
246-96-8 |
|---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
indeno[2,1-b]pyrrole |
InChI |
InChI=1S/C11H7N/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-11/h1-7H |
InChI Key |
CNAFOLPGHNAMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Cascade Cyclization
The base-mediated cascade reaction between (E)-2-alkynylphenylchalcone and 2-isocyanoacetate represents a pioneering approach for constructing tetrahydroindeno[2,1-b]pyrrole frameworks. Reported by Organic Letters in 2011, this method operates under mild conditions (room temperature, aerobic environment) and achieves high efficiency (yields up to 85%) . The reaction proceeds via a tandem process involving:
-
Alkyne Activation : Deprotonation of 2-isocyanoacetate by potassium carbonate generates a nucleophilic species.
-
Cycloaddition : The activated alkyne undergoes [3+2] cycloaddition with the chalcone substrate.
-
Aromatization : Spontaneous rearomatization forms the this compound core.
Key advantages include operational simplicity and avoidance of transition-metal catalysts. However, substituent effects on the chalcone moiety can modulate reactivity, with electron-withdrawing groups enhancing cyclization rates .
Alkylation and Catalytic Reduction
A patent (EP0118566B1) details a multistep synthesis of indeno[1,2-b]pyrrole derivatives through alkylation and hydrogenation . The protocol involves:
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Oxime Formation : Reaction of ketone precursors with hydroxylamine.
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Catalytic Hydrogenation : Reduction of oximes using Raney nickel or palladium carbon (40–60 atm H₂, 60–80°C) to yield secondary amines.
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using sodium hydride as a base.
For example, 5-chloro-1-methyl-1,2,3,3a,4,8b-hexahydro-indeno[1,2-b]pyrrol-2-one was synthesized in 72% yield after chromatography and recrystallization . This method’s versatility is demonstrated by its applicability to halogenated and fluorinated derivatives (Table 1).
Table 1: Representative Indeno[1,2-b]pyrrole Derivatives via Alkylation
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5-Chloro-1-methyl derivative | Cl, CH₃ | 107–109 | 72 |
| 7-Fluoro derivative | F | 186–188 | 68 |
| 5,7-Dichloro derivative | 2Cl | 181–184 | 65 |
Chemoselective N-Acylation/Cyclization/Wittig Sequence
A 2021 Chemical Communications study introduced a chemoselective route to indeno[1,2-b]pyrroles via N-acylation, cyclization, and Wittig reactions . The sequence begins with acylation of propargylamines, followed by oxidative cyclization to form spiro-indene-oxadiazole intermediates. Subsequent Wittig reaction with triphenylphosphine yields the target heterocycles.
Mechanistic studies revealed that betaine intermediates facilitate the Wittig step, with electron-deficient aryl groups favoring rearrangement into indeno[1,2-b]pyrroles (up to 89% yield) . This method’s selectivity enables access to structurally diverse analogs, though it requires stringent anhydrous conditions.
Multi-Component Domino Reactions
A green chemistry approach (2018) employs domino reactions of tryptamine, 1,3-dicarbonyl compounds, and ninhydrin to assemble indeno[1,2-b]pyrroles in one pot . The process features:
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Condensation : Ninhydrin and tryptamine form a Schiff base.
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Cyclization : 1,3-Dicarbonyl compounds (e.g., acetylacetone) induce pyrrole ring closure.
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Aromatization : Air oxidation finalizes the conjugated system.
Optimized conditions (ethanol, 70°C, 4 hours) delivered yields of 78–92%, with minimal purification required . This method’s scalability and solvent economy make it industrially viable.
Table 2: Optimization of Multi-Component Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 70 | 4 | 92 |
| 2 | Water | 100 | 6 | 65 |
| 3 | DMF | 80 | 5 | 78 |
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups onto the indene or pyrrole rings.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Indeno[2,1-b]pyrrole derivatives have shown promise as lead compounds in drug development. Their structural characteristics allow for interactions with biological targets such as enzymes and receptors, which can modulate their activity. For instance, certain derivatives exhibit potent anticonvulsant and antiepileptic activities, making them candidates for treating neurological disorders .
Key Findings
- Anticonvulsant Activity : Compounds derived from this compound have been reported to possess significant antagonistic effects against GABA antagonists, indicating potential use as anticonvulsants .
- Anticancer Properties : Some studies suggest that this compound derivatives can inhibit tumor growth by targeting specific cancer cell pathways, although further research is needed to elucidate these mechanisms fully .
Materials Science
Organic Electronics
this compound has been explored as a material in organic electronics due to its favorable electronic properties. Its ability to act as a donor in organic photovoltaic cells has been highlighted in recent studies.
Applications in Organic Electronics
- Photovoltaic Devices : The compound's electronic structure allows it to function effectively as a donor material in bulk heterojunction solar cells. Research indicates that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials .
- Conductive Polymers : this compound derivatives can be polymerized to form conductive materials suitable for various electronic applications, including sensors and transistors .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex polycyclic compounds.
Synthetic Applications
- Chemical Transformations : The compound can participate in oxidation, reduction, and nucleophilic substitution reactions. These reactions allow chemists to modify the this compound structure to create derivatives with tailored properties for specific applications.
- Synthesis of Novel Compounds : Researchers have successfully synthesized highly substituted indeno[2,1-b]pyrroles through innovative synthetic methodologies that enhance yield and efficiency .
Data Tables
Case Study 1: Anticonvulsant Activity
A study investigated the efficacy of various this compound derivatives against convulsions induced by picrotoxin. The results demonstrated that certain derivatives exhibited significant protective effects in animal models, suggesting their potential as therapeutic agents for epilepsy management.
Case Study 2: Organic Photovoltaic Cells
Research focused on incorporating this compound into bulk heterojunction solar cells revealed that devices utilizing this compound achieved higher power conversion efficiencies compared to conventional materials. This highlights the compound's potential role in advancing renewable energy technologies.
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyrrole involves its interaction with molecular targets and pathways. For instance, as a human protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between indeno[2,1-b]pyrrole and related heterocycles:
Key Comparisons :
Synthetic Accessibility: this compound is synthesized via spiroheterocyclization or mechanochemical methods, offering high yields (up to 85%) without catalysts . In contrast, azuleno[2,1-b]pyrrole requires Pd-catalyzed cyclization, achieving moderate yields (72%) . Pyreno[2,1-b]pyrrole synthesis involves costly Pd catalysts, limiting scalability despite its superior fluorescence .
Electronic Properties: Indeno[2,1-b]carbazole exhibits exceptional hole mobility (10⁻⁴ cm² V⁻¹ s⁻¹) due to triple π-bridge engineering, outperforming this compound in solar cell applications . Pyreno[2,1-b]pyrrole’s fluorescence quantum yield (Φ = 0.45 in solution) surpasses that of this compound, making it ideal for optical sensors .
Pharmacological Potential: Imidazo[2,1-b]thiazole derivatives show broader bioactivity (e.g., anti-inflammatory) compared to this compound, which is primarily explored as a synthetic intermediate .
Thermal and Chemical Stability: Indeno[1,2-b]quinoxalin’s extended π-system grants higher thermal stability (>300°C) than this compound, which decomposes near 200°C .
Biological Activity
Indeno[2,1-b]pyrrole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, based on recent research findings.
1. Structure and Synthesis
This compound can be synthesized through various methods, including multi-component reactions and green chemistry approaches. The synthesis typically involves the reaction of tryptamine or benzylamine with 1,3-dicarbonyl compounds under mild conditions, yielding high product yields and purity. The structural versatility of this compound derivatives allows for the exploration of their biological activities.
2.1 Anticancer Activity
Several studies have reported the anticancer potential of this compound derivatives. These compounds often induce apoptosis in cancer cells through intrinsic and extrinsic pathways:
- Mechanism of Action : this compound derivatives have been shown to activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1. This dual action leads to the activation of caspases and ultimately results in programmed cell death in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .
- Case Study : One particular derivative demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of 0.2 nM against HeLa cells, showcasing its potency .
2.2 Antimicrobial Activity
This compound derivatives also exhibit significant antimicrobial properties:
- Antibacterial Effects : Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown comparable antibacterial effects to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for synthesized derivatives ranged from 2 to 2048 μg/mL, indicating varying degrees of efficacy against different microbial strains .
2.3 Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in several studies:
- Mechanism : These compounds are thought to inhibit key inflammatory mediators and signaling pathways, potentially reducing inflammation in various models .
3. Summary of Biological Activities
| Biological Activity | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Apoptosis induction via Bcl-2 family modulation | GI50 values as low as 0.2 nM against HeLa cells |
| Antimicrobial | Inhibition of bacterial growth | MIC values ranging from 2 to 2048 μg/mL |
| Anti-inflammatory | Inhibition of inflammatory mediators | Effective in reducing inflammation in preclinical models |
4. Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and to optimize its pharmacological profiles for clinical applications.
Q & A
Q. What are the current synthetic methods for indeno[2,1-b]pyrroles, and what are their limitations?
Indeno[2,1-b]pyrroles are synthesized via methods such as zirconium-mediated coupling of benzyne with 1,3-butadiynes, cyclization of phenylglutaric acids, and nucleophilic additions of β-lactam carbenes. However, these approaches often suffer from harsh reaction conditions (e.g., high temperatures), reliance on metal catalysts, and limited substrate diversity. Recent advances focus on cascade bicyclizations using o-alkynyl aldehydes and thiazolium salts to improve flexibility and reduce metal dependency .
Q. What spectroscopic techniques are essential for characterizing indeno[2,1-b]pyrrole derivatives?
Key techniques include:
- NMR spectroscopy for structural elucidation of hydrogen bonding interactions (e.g., fluoride ion detection in pyreno[2,1-b]pyrroles) .
- UV-vis DRS and fluorescence spectroscopy to analyze photophysical properties and π-π stacking effects .
- FTIR and Raman spectroscopy for identifying functional groups and electronic transitions .
Q. How are indeno[2,1-b]pyrroles applied in chemosensing?
Pyreno[2,1-b]pyrrole derivatives exhibit selectivity for fluoride ions via hydrogen bonding, causing visible colorimetric and fluorescent changes. Mechanistic studies using dynamic fluorescence spectroscopy and NMR confirm the role of hydrogen bond dissociation in signal transduction .
Advanced Research Questions
Q. How can catalytic systems address synthetic challenges in this compound chemistry?
The nano-catalyst [smim][FeCl4]@Nd2O3 enables one-pot synthesis of N-aryl indeno pyrrole derivatives with 98% yield and recyclability for up to five cycles. Characterization via TEM, XPS, and zeta potential analysis (-40.32 mV) confirms its stability and acidic active sites, which facilitate efficient cyclization and condensation steps .
Q. What mechanisms underlie the fluorescence properties of pyreno[2,1-b]pyrroles?
Fluorescence arises from π-π stacking interactions in crystalline states and electronic transitions between the pyrrole and pyrene moieties. Time-resolved fluorescence studies reveal excimer formation in aggregated states, while solvent polarity modulates emission intensity .
Q. How can researchers resolve contradictions in thermochemical data for this compound derivatives?
Discrepancies in group additivity values (e.g., for indeno[2,1-b]pyran derivatives) require validation using computational models (DFT) paired with experimental techniques like calorimetry. Comparative analysis of gas-phase vs. solid-phase data helps identify systematic errors .
Q. What strategies improve enantioselective synthesis of indeno[2,1-b]pyrroles?
Chiral zirconium catalysts or auxiliaries (e.g., cyclopropane-containing ligands) enable stereochemical control. For example, cis-configuration in elaeocarpidine derivatives is achieved via stereospecific cycloadditions, as confirmed by X-ray crystallography .
Q. How do molecular docking studies guide the design of bioactive indeno[2,1-b]pyrroles?
Docking simulations with α-glucosidase or FGFR1 kinases predict binding modes, highlighting interactions between pyrrole NH groups and enzyme active sites. This informs structural modifications to enhance inhibitory activity and selectivity .
Methodological Considerations
Q. What best practices ensure robust experimental design in this compound research?
- Combine literature reviews (e.g., Angewandte Chemie, J. Org. Chem.) with pilot studies to optimize reaction conditions .
- Validate synthetic routes using green metrics (atom economy, E-factor) and reproducibility tests .
- Prioritize peer-reviewed journals over non-specialized sources to avoid unreliable data .
Q. How to analyze contradictory data in reaction mechanisms or thermochemical properties?
Apply multi-technique validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
